Salmon calcitonin (8-32) reduced

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AC187 is a potent and orally active amylin receptor antagonist. It has shown significant selectivity for the amylin receptor over calcitonin and calcitonin gene-related peptide (CGRP) receptors. This compound has been studied for its neuroprotective effects and its role in regulating glucagon secretion and gastric emptying .

Mechanism of Action

Target of Action

Salmon calcitonin (sCT) is a synthetic peptide form of calcitonin primarily used to inhibit bone resorption . The primary targets of sCT are the calcitonin receptors, found primarily in osteoclasts . These receptors play a crucial role in bone remodeling and calcium homeostasis .

Mode of Action

sCT interacts with its targets, the calcitonin receptors, by binding to them . This binding enhances the production of vitamin D producing enzymes (25-hydroxyvitamine D-24-hydroxylase), leading to greater calcium retention and enhanced bone density . In addition, sCT inhibits bone resorption by osteoclasts (bone remodeling cells) and promotes bone formation by osteoblasts . This leads to a net increase in bone mass and a reduction in plasma calcium levels .

Biochemical Pathways

The interaction of sCT with its targets affects the biochemical pathways related to bone remodeling and calcium homeostasis . By inhibiting bone resorption and promoting bone formation, sCT influences the balance between osteoclast and osteoblast activity, thereby affecting the overall bone mass . Additionally, sCT has been shown to have protective effects on glutamate-induced cytotoxicity in C6 glial cells by inhibiting inflammatory and nitric oxide pathways .

Pharmacokinetics

sCT primarily undergoes degradation in the kidneys to form pharmacologically inactive metabolites . It is also metabolized in the blood and the peripheral tissue . The ADME properties of sCT and their impact on bioavailability are crucial for its therapeutic efficacy.

Result of Action

The molecular and cellular effects of sCT’s action primarily involve changes in bone mass and plasma calcium levels . By inhibiting bone resorption and promoting bone formation, sCT leads to a net increase in bone mass . This results in a reduction in plasma calcium levels . Furthermore, sCT has been shown to have a protective effect against glutamate-induced cytotoxicity in C6 glial cells .

Action Environment

The action, efficacy, and stability of sCT can be influenced by various environmental factors. For instance, the antidepressant potential of sCT was evaluated in a chronic restraint stress (CRS) mouse model of depression . .

Biochemical Analysis

Biochemical Properties

Salmon calcitonin (8-32) reduced plays a significant role in biochemical reactions, particularly in the regulation of calcium levels and bone resorption. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the amylin receptor, where this compound acts as an antagonist. This interaction reverses the inhibitory effect of amylin on glucose-induced insulin release and potentiates the insulin response to glucose in the rat perfused pancreas . Additionally, it interacts with calcitonin receptors, leading to a decrease in osteoclast activity and bone resorption.

Cellular Effects

This compound influences various types of cells and cellular processes. In osteoclasts, it inhibits bone resorption by reducing the activity and number of these cells. This effect is mediated through the calcitonin receptor, which, upon binding with this compound, triggers a signaling cascade that leads to decreased osteoclast activity. In pancreatic cells, it enhances insulin secretion by antagonizing the effects of amylin, thereby improving glucose metabolism . These cellular effects highlight the compound’s potential in treating conditions like osteoporosis and diabetes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors, such as the calcitonin and amylin receptors. Upon binding to the calcitonin receptor, it inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels and subsequent inhibition of osteoclast activity. In the case of the amylin receptor, this compound antagonizes amylin’s inhibitory effect on insulin secretion, thereby enhancing glucose-induced insulin release . These interactions at the molecular level are crucial for the compound’s therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC187 involves multiple steps, starting with the preparation of the peptide sequence. The sequence is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of AC187 would likely involve scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: AC187 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s side chains or backbone, potentially altering its activity.

Reduction: This can reverse oxidation reactions or reduce disulfide bonds within the peptide.

Substitution: This involves replacing one functional group with another, which can be used to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired modification.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.

Scientific Research Applications

AC187 has a wide range of applications in scientific research:

Chemistry: It is used to study peptide synthesis and modification techniques.

Biology: AC187 is employed in research on amylin receptors and their role in various physiological processes.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in neuroprotection and metabolic regulation.

Industry: AC187 can be used in the development of new drugs targeting amylin receptors and related pathways

Comparison with Similar Compounds

Pramlintide: Another amylin receptor agonist used in diabetes treatment.

Calcitonin: A peptide hormone that also interacts with amylin receptors but has different physiological effects.

CGRP Antagonists: These compounds target CGRP receptors, which are related to but distinct from amylin receptors.

Uniqueness of AC187: AC187 is unique in its high selectivity for the amylin receptor and its potent neuroprotective effects. Unlike pramlintide, which is used therapeutically, AC187 is primarily a research tool. Its ability to block amyloid-beta-induced neurotoxicity sets it apart from other compounds targeting similar pathways .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFXHYNEZYAYPG-AABHONRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H205N37O40 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2890.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

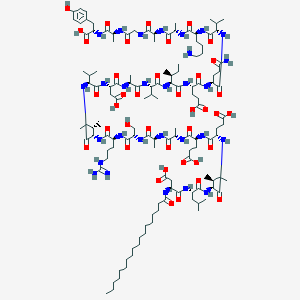

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

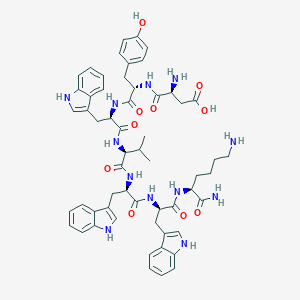

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

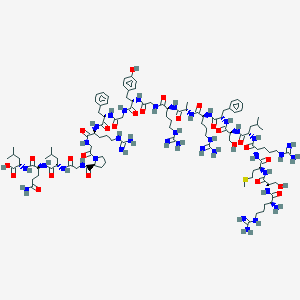

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

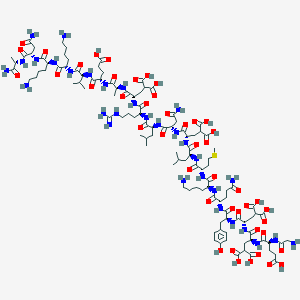

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)